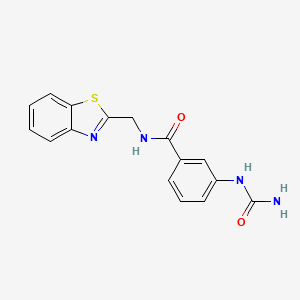
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide: is a heterocyclic compound that combines the structural features of benzothiazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea: This method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea to form the benzothiazole ring.
Reductive carbonylation of substituted nitrobenzenes: This method uses sulfur, carbon monoxide, and water in the presence of bases to achieve reductive carbonylation.
Cyclization of thiocarbamates: This method involves the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen-sulfur bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom in the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: . Industry : It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
N-(1,3-benzothiazol-6-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Contains an imidazole ring, offering different pharmacological properties.
Uniqueness: N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-10-3-4-11(18-10)19(15,16)14-7-1-2-8-9(5-7)17-6-13-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLWLAYNWBODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(S3)Cl)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)

![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
